Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate
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Overview
Description
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is a complex organic compound with the molecular formula C13H5Cl5NO4 This compound is characterized by the presence of multiple chlorine atoms, a nitro group, and a carbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate typically involves multiple steps. One common method includes the nitration of 3,4,6-trichlorophenol to introduce the nitro group. This is followed by the reaction with 3,4-dichlorocarbanilic acid under specific conditions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-trichloro-: Another chlorinated phenol with similar properties but lacking the nitro and carbanilate groups.
Phenol, 2,3,4,6-tetrachloro-: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trinitrophenol: Known for its explosive properties, differing significantly in its applications and safety considerations.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is unique due to the combination of its nitro, chlorine, and carbanilate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
73986-60-4 |
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Molecular Formula |
C13H5Cl5N2O4 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(3,4,6-trichloro-2-nitrophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H5Cl5N2O4/c14-6-2-1-5(3-7(6)15)19-13(21)24-12-9(17)4-8(16)10(18)11(12)20(22)23/h1-4H,(H,19,21) |
InChI Key |
ZZBMSVVBQFZDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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